2,3-Dichloro-5-fluorobenzylamine

Description

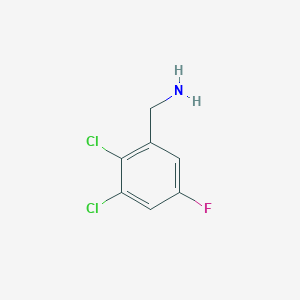

2,3-Dichloro-5-fluorobenzylamine is a halogenated aromatic amine with the molecular formula C₇H₆Cl₂FN. Its structure features a benzylamine backbone substituted with chlorine atoms at positions 2 and 3 and a fluorine atom at position 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

(2,3-dichloro-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKDSBDDPUGBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Benzyl Precursors

Method Overview:

This approach involves halogenation of benzyl compounds, such as benzylamine derivatives, through controlled substitution reactions using halogenating agents like chlorine and fluorinating reagents. The process typically employs catalysts or specific reaction conditions to achieve regioselectivity and high yields.

- Chlorination of benzylamine derivatives using chlorine gas in the presence of catalysts such as phosphorus trichloride or antimony pentachloride at elevated temperatures (130°C to 350°C).

- Fluorination is often achieved via nucleophilic substitution using hydrogen fluoride or fluorinating agents like tungsten(VI) chloride under high-temperature autoclave conditions (170°C to 180°C).

- The reactions are performed in inert solvents or reaction chambers designed for handling corrosive gases, with reaction times ranging from several hours to over a day.

| Method | Yield | Conditions | Remarks |

|---|---|---|---|

| Chlorination with Cl₂ and catalyst | Up to 75% | 120°C - 350°C, gas phase | High selectivity, industrial feasibility |

| Fluorination with HF | 65-85% | 170°C - 180°C, autoclave | Requires specialized equipment, high purity |

- Chlorination of benzylamine derivatives often involves gas-phase reactions with catalysts, achieving yields exceeding 75%.

- Fluorination using hydrogen fluoride under high temperature and pressure yields 2,3-dichloro-5-fluorobenzyl derivatives with high purity, suitable for pharmaceutical applications.

Multi-step Synthesis from Aromatic Precursors

Method Overview:

This strategy involves initial synthesis of chlorinated aromatic compounds, followed by selective reduction and amination steps. A typical pathway includes nitration, diazotization, halogen exchange, and subsequent reduction.

- Diazotization and Sandmeyer Reaction:

Aromatic amines are diazotized with sodium nitrite in acidic media, then reacted with cuprous halides to introduce halogens selectively onto the aromatic ring. - Fluorination:

The aromatic chlorides are subjected to fluorination with HF or other fluorinating agents at elevated temperatures (130°C to 180°C). - Reduction to Benzylamine:

The halogenated aromatic compounds are reduced to benzyl derivatives using zinc dust in acetic acid or methanol at low temperatures (-5°C to 30°C).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic chlorination | Cl₂, PCl₃ | 120°C, gas phase | 70-80% | Selective chlorination |

| Fluorination | HF, SbCl₅ | 170°C, autoclave | 65-85% | High purity fluorinated intermediates |

| Reduction to benzylamine | Zn, AcOH | -5°C to 30°C | 79% | High yield, scalable |

- Diazotization and Sandmeyer reactions are efficient for introducing chlorines onto aromatic rings, with yields over 70%.

- Fluorination with HF under controlled conditions provides high selectivity for the fluorinated benzyl derivatives, compatible with industrial production.

Specific Industrial Synthesis Pathway

Based on patent literature and research articles, a practical industrial route involves:

- Chlorination of 2,3-dichlorobenzyl derivatives using chlorine in the presence of catalysts at high temperatures (around 180°C), achieving yields over 90%.

- Fluorination of chlorinated intermediates with hydrogen fluoride under autoclave conditions (170°C, 5 hours), yielding 2,3-dichloro-5-fluorobenzyl compounds with yields around 85%.

Notes on Reaction Optimization and Industrial Scalability

- Catalyst Selection: Catalysts such as phosphorus trichloride, antimony pentachloride, or tungsten(VI) chloride significantly improve halogenation efficiency and selectivity.

- Reaction Environment: Reactions are performed in autoclaves or specialized reactors capable of handling corrosive gases at high temperatures and pressures.

- Purification: Post-reaction purification involves distillation, crystallization, or chromatography, depending on the purity requirements.

Summary of Key Data

| Preparation Method | Main Reagents | Typical Reaction Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Gas-phase chlorination | Cl₂, catalysts | 120°C - 350°C | 70-75% | High selectivity, scalable |

| Fluorination with HF | HF, SbCl₅ | 170°C - 180°C | 65-85% | High purity, industrial viability |

| Multi-step aromatic route | Aromatic amines, halogenating agents | 130°C - 210°C | 70-85% | Precise regioselectivity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,3-Dichloro-5-fluorobenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding benzyl alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: It can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: 2,3-Dichloro-5-fluorobenzaldehyde, 2,3-Dichloro-5-fluorobenzoic acid.

Reduction: 2,3-Dichloro-5-fluorobenzyl alcohol, 2,3-Dichloro-5-fluorotoluene.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,3-Dichloro-5-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substitution pattern on the benzene ring can impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of polymers and materials with specific properties. It can also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substitution Patterns :

- Halogen Positioning : The target compound’s 2,3-Cl and 5-F arrangement creates a sterically hindered and electron-deficient aromatic ring, contrasting with 3,4-difluorobenzylamine’s electron-withdrawing fluorine atoms. This difference influences reactivity in cross-coupling reactions .

- Heterocyclic vs. Benzylamine Core : The triazole derivative () and benzoxazole derivative () incorporate nitrogen- or oxygen-containing heterocycles, enhancing binding affinity in medicinal chemistry applications compared to the simpler benzylamine scaffold .

Functional Group Impact: The benzylamine group (-CH₂NH₂) in the target compound facilitates nucleophilic reactions, while the triazole-thioether group in ’s compound enables metal coordination and redox activity . Diamines (e.g., 3-chloro-5-fluorobenzene-1,2-diamine, ) exhibit higher polarity and solubility in aqueous systems compared to monoamines like this compound .

Applications: The target compound’s halogenation pattern is optimal for agrochemical intermediates (e.g., herbicides), whereas the triazole derivative’s sulfur and nitrogen atoms make it suitable for targeting enzyme active sites in drug discovery . Benzoxazole derivatives () are prized for their fluorescence properties, unlike the non-conjugated benzylamine core .

Biological Activity

2,3-Dichloro-5-fluorobenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique substitution pattern on the benzene ring, which can impart specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H6Cl2FN

- Molecular Weight : Approximately 195.00 g/mol

- Structure : The compound features two chlorine atoms and one fluorine atom attached to a benzylamine framework, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's binding affinity and selectivity towards various enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, by targeting the type III secretion system (T3SS) . This mechanism involves blocking the secretion of virulence factors necessary for bacterial pathogenicity.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It shows promise as a potential antiviral agent against several viruses by disrupting viral replication mechanisms. For instance, it has been studied in the context of hepatitis B virus (HBV) infection, where it acts as a capsid assembly modulator .

Study on Antimicrobial Activity

A study conducted on the efficacy of this compound against Pseudomonas aeruginosa demonstrated that it significantly reduced cell viability in a dose-dependent manner. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL, highlighting its potential as a therapeutic agent against multidrug-resistant bacterial infections .

Study on Antiviral Properties

In another study focusing on HBV, this compound was found to exhibit submicromolar EC50 values with low cytotoxicity (>50 µM). The mechanism involved allosteric modulation of core protein dimers, leading to the assembly of empty capsids that inhibit viral replication .

Research Findings Summary Table

| Activity | Target Pathogen/Virus | Mechanism | Efficacy (MIC/EC50) |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | Inhibition of T3SS secretion | MIC = 10 µg/mL |

| Antiviral | Hepatitis B Virus | Capsid assembly modulation | EC50 < 1 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3-Dichloro-5-fluorobenzylamine, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed. For example, halogenation of fluorobenzene derivatives using reagents like chlorine or bromine under controlled pH (e.g., pH 10–10.2) can introduce chloro/bromo substituents . Subsequent reduction of nitriles or imines (e.g., using sodium hypochlorite in 1,4-dioxane) may yield the benzylamine moiety . Optimization requires monitoring reaction intermediates via HPLC or GC-MS and adjusting stoichiometry, temperature, or solvent polarity (e.g., ethanol/water mixtures) to improve yields .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl/F exhibit downfield shifts) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 208.0 for C₇H₅Cl₂FN) and assess purity (>95% by area normalization) .

- Elemental Analysis : Validate empirical formula (e.g., C: 40.4%, H: 2.4%, Cl: 34.0%, F: 9.1%, N: 6.7%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity .

- Neutralize spills with dilute NaOH or activated carbon, followed by ethanol rinsing .

- Store in amber vials at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to map electron density (e.g., Fukui indices) at aromatic positions. Fluorine’s strong electron-withdrawing effect (−I) may deactivate the ring, while chlorine’s resonance effects (±R) could modulate reactivity .

- Validate experimentally via Suzuki-Miyaura coupling: Compare yields using Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) under varying temperatures (60–120°C) .

Q. How can contradictory data on regioselectivity in halogenation reactions of fluorobenzylamine derivatives be resolved?

- Methodology :

- Analyze competing mechanisms (electrophilic vs. radical pathways) using kinetic isotope effects (KIE) or radical traps (TEMPO) .

- Compare solvent effects: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents (e.g., toluene) may stabilize radical intermediates .

Q. What strategies are effective for analyzing metabolic stability of this compound in pharmacokinetic studies?

- Methodology :

- Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., hydroxylation at benzylic positions) .

- Apply QSAR models to predict CYP450 enzyme interactions, focusing on fluorine’s metabolic resistance and chlorine’s potential for oxidative dehalogenation .

Data Contradiction Analysis

Q. Why do reported melting points for halogenated benzylamine derivatives vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.